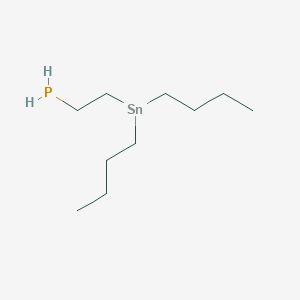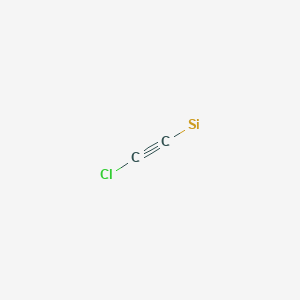
Silylethynyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Chloroethynyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a chlorine atom and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Chloroethynyl)silane can be synthesized through several methods. One common approach involves the reaction of trichlorosilane with acetylene in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective formation of (Chloroethynyl)silane .
Industrial Production Methods
Industrial production of (Chloroethynyl)silane often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of specialized reactors and purification techniques ensures the production of high-quality (Chloroethynyl)silane suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(Chloroethynyl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The ethynyl group can participate in addition reactions with various electrophiles.
Polymerization: (Chloroethynyl)silane can undergo polymerization reactions to form silicon-containing polymers.
Common Reagents and Conditions
Common reagents used in reactions with (Chloroethynyl)silane include nucleophiles such as amines and alcohols, as well as electrophiles like halogens and acids. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from reactions involving (Chloroethynyl)silane include substituted silanes, silicon-containing polymers, and various organosilicon compounds .
Applications De Recherche Scientifique
(Chloroethynyl)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (Chloroethynyl)silane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing for easy substitution reactions. The ethynyl group can participate in addition reactions, leading to the formation of new carbon-silicon bonds. These reactions are often facilitated by catalysts and specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (Chloroethynyl)silane include:
- Trichlorosilane
- Chlorodimethylsilane
- Trimethylsilyl chloride
- Phenylsilane
Uniqueness
What sets (Chloroethynyl)silane apart from these similar compounds is its unique combination of a chlorine atom and an ethynyl group bonded to silicon. This combination imparts distinct reactivity and properties, making it particularly useful in specialized applications such as the synthesis of silicon-containing polymers and advanced materials .
Propriétés
Formule moléculaire |
C2ClSi |
|---|---|
Poids moléculaire |
87.56 g/mol |
InChI |
InChI=1S/C2ClSi/c3-1-2-4 |
Clé InChI |
OSQMKESLJBGIOI-UHFFFAOYSA-N |
SMILES canonique |
C(#CCl)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


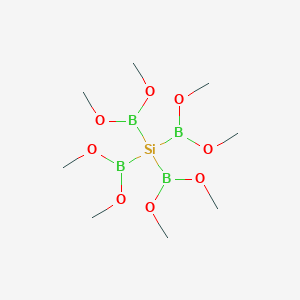
![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)

![4-[(3-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614514.png)
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
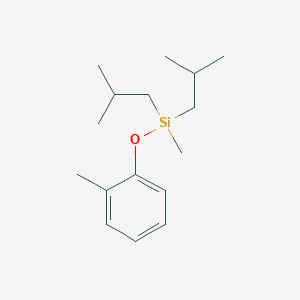
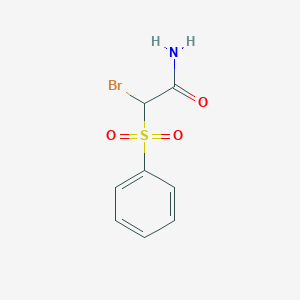
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
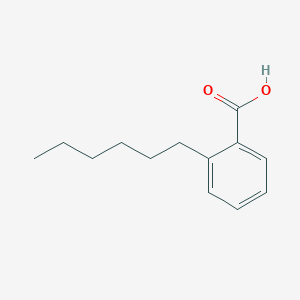
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)

